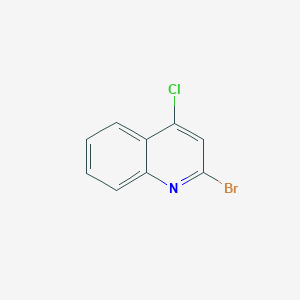

2-Bromo-4-chloroquinoline

Description

The exact mass of the compound 2-Bromo-4-chloroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTLPGXYGNQCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461988 | |

| Record name | 2-BROMO-4-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64658-05-5 | |

| Record name | 2-Bromo-4-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64658-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-4-CHLOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-chloroquinoline

This technical guide provides an in-depth analysis of 2-Bromo-4-chloroquinoline , a bifunctional heterocyclic scaffold critical for high-precision medicinal chemistry.

CAS: 64658-05-5 (Generic) | Formula: C

Executive Summary

2-Bromo-4-chloroquinoline represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its value lies in the orthogonal reactivity of its two halogen substituents. The electronic disparity between the C2-bromo and C4-chloro positions allows for controlled, sequential functionalization—enabling the rapid generation of diverse libraries from a single core. This guide details the physicochemical drivers of this regioselectivity and provides validated protocols for its exploitation.

Physicochemical Profile

The compound features a naphthalene-like bicyclic system with a nitrogen heteroatom, creating significant electronic polarization.

| Property | Data | Technical Note |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |

| Melting Point | 92–95 °C | Sharp melting range indicates high crystallinity. |

| Solubility | DCM, CHCl | Poorly soluble in water; moderate in alcohols. |

| LogP (Calc) | ~3.4 | Lipophilic core; suitable for CNS-active drug design. |

| pKa (Conj. Acid) | ~2.5 | Weakly basic N-atom; protonation deactivates |

Synthesis & Access

While 2,4-dichloroquinoline is a common commodity, the 2-bromo-4-chloro variant requires specific synthesis to install the more reactive bromine at the C2 position.

Validated Synthetic Route

The most reliable route involves the conversion of 4-chloroquinolin-2(1H)-one (also known as 2-hydroxy-4-chloroquinoline) using phosphorus oxybromide (

Reaction Logic:

-

Starting Material: 4-Chloroquinolin-2(1H)-one is treated with

. -

Mechanism: The lactam carbonyl oxygen attacks the electrophilic phosphorus, creating a good leaving group (

). The bromide ion then attacks the C2 position via an addition-elimination mechanism. -

Selectivity: The C4-chlorine bond is strong and remains intact under standard bromination conditions (100–120 °C), provided no

is present to cause scrambling.

Reactivity & Regiocontrol (The Core)

The primary utility of 2-bromo-4-chloroquinoline is its ability to undergo sequential regioselective functionalization .

Electronic Landscape

-

C2 Position (Bromo): Highly activated. The adjacent nitrogen exerts a strong inductive effect (

), making C2 electron-deficient. The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), facilitating faster oxidative addition with Pd(0). -

C4 Position (Chloro): Activated, but less so than C2. Steric hindrance from the peri-hydrogen (H5) can also retard attack at C4 compared to the exposed C2 position.

Reactivity Map

The following diagram illustrates the logical flow of sequential functionalization.

Figure 1: Sequential reactivity logic. The C2-Br bond is the "Site A" gateway, reacting exclusively before the C4-Cl "Site B" under controlled conditions.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C2)

Objective: Install an aryl group at C2 while preserving the C4-Cl handle.

Reagents:

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq., 2.5 equiv) -

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a glovebox or under Argon stream, charge a reaction vial with the quinoline, boronic acid, and Pd catalyst.

-

Solvation: Add degassed solvent and aqueous base. Seal the vial with a crimp cap/septum.

-

Reaction: Heat to 80 °C for 4–6 hours. Note: Avoid reflux temperatures (>100 °C) to prevent minor oxidative addition at C4.

-

Monitoring: Monitor via LC-MS. The C2-Br is typically consumed within 4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The product is the 2-aryl-4-chloroquinoline .

Protocol B: Regioselective Amination (C2)

Objective: Install an amino group at C2.

Reagents:

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Base: DIPEA (2.0 equiv) or

(suspended) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

-

Setup: Dissolve substrate in NMP (0.5 M concentration).

-

Addition: Add base and amine.

-

Reaction: Heat to 100–120 °C .

-

Critical Insight: While C2 is more activated, the leaving group difference (Br vs Cl) is the main driver here. C2-Br departs significantly faster than C4-Cl.

-

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

-

Outcome: 2-Amino-4-chloroquinoline .

Applications in Drug Discovery

This scaffold is widely used to synthesize:

-

Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. Functionalizing C2 and C4 allows tuning of the hinge-binding region and the hydrophobic pocket occupancy.

-

Antimalarials: Analogues of chloroquine, where the C4-amine side chain is critical for inhibiting heme polymerization.

-

Receptor Antagonists: The rigid bicyclic core provides a defined vector for projecting substituents into receptor sub-pockets (e.g., NK3 antagonists).

Safety & Handling

-

Skin/Eye Irritant: Halogenated quinolines are potent irritants. Wear nitrile gloves and safety goggles.

-

Genotoxicity: Many planar, intercalating heterocycles show Ames positive results. Handle as a potential mutagen.

-

Waste: Dispose of as halogenated organic waste.

References

-

Synthesis of Mixed Halo-Quinolines

-

Suzuki Coupling Regioselectivity

- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."

- Source:Chemical Science, 2013, 4, 2652-2664.

-

URL:[Link]

-

Nucleophilic Substitution Patterns

- Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."

- Source:Molecules, 2024, 29(1), 120.

-

URL:[Link]

Sources

2-Bromo-4-chloroquinoline synthesis pathway

High-Fidelity Synthesis of 2-Bromo-4-chloroquinoline: The -Oxide Rearrangement Pathway

Executive Summary & Strategic Rationale

The synthesis of 2-bromo-4-chloroquinoline represents a critical challenge in heterocyclic chemistry due to the need for precise regioselective halogenation. While the quinoline ring is highly reactive, distinguishing between the C2 and C4 positions—both susceptible to nucleophilic attack—requires a mechanism that locks the C4 substituent while activating C2.

This guide details the

Why This Pathway?

-

Regiocontrol: The pre-existing chlorine at C4 remains intact, while the

-oxide oxygen directs the incoming bromide nucleophile specifically to C2 via a Meisenheimer-type intermediate. -

Scalability: The reaction proceeds under mild conditions suitable for gram-to-kilogram scale-up.

-

Atom Economy: Avoids the multi-step protection/deprotection sequences often required in di-halogenated heterocycle synthesis.

Reaction Mechanism & Pathway Logic[1]

The synthesis relies on the Reissert-Henze reaction mechanism. The transformation involves the activation of the

Pathway Diagram

The following diagram illustrates the stepwise conversion from 4-chloroquinoline to the final 2-bromo-4-chloroquinoline target.

Figure 1: The sequential activation and rearrangement pathway for regioselective bromination.

Detailed Experimental Protocol

Phase 1: Activation ( -Oxidation)

The first objective is to convert the chemically "hard" pyridine nitrogen into a reactive

Reagents:

-

Substrate: 4-Chloroquinoline (1.0 eq)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-75% purity (1.2 - 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl

) -

Wash: Saturated NaHCO

solution

Protocol:

-

Dissolution: Dissolve 4-chloroquinoline (e.g., 10.0 g, 61.1 mmol) in DCM (150 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add m-CPBA (15.8 g, ~1.2 eq) portion-wise over 20 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The

-oxide typically runs much lower (more polar) than the starting material. -

Workup:

-

Quench by adding 10% Na

SO -

Wash the organic layer 3x with saturated NaHCO

to remove m-chlorobenzoic acid byproduct. -

Dry over anhydrous Na

SO

-

-

Result: 4-Chloroquinoline

-oxide.[1][2][3][4] Usually obtained as a pale yellow/off-white solid. Yield: 85–95%.

Phase 2: Regioselective Bromination (The Critical Step)

This step utilizes Phosphorus Oxybromide (POBr

Reagents:

-

Intermediate: 4-Chloroquinoline

-oxide (1.0 eq) -

Reagent: POBr

(1.5 - 2.0 eq) -

Catalyst: DMF (anhydrous, 0.1 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Protocol:

-

Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 4-chloroquinoline

-oxide (e.g., 5.0 g, 27.8 mmol) in anhydrous DCE (50 mL). -

Catalyst: Add anhydrous DMF (0.2 mL).

-

Reagent Addition: Cool to 0°C. Add POBr

(12.0 g, 41.8 mmol) portion-wise (solid) or as a solution in DCE. Caution: POBr -

Heating: Allow to warm to room temperature, then heat to mild reflux (40–60°C) for 2–4 hours.

-

Checkpoint: The reaction mixture will darken. Completion is indicated by the disappearance of the polar

-oxide spot on TLC and the appearance of a non-polar product spot.

-

-

Quenching (Critical Safety):

-

Cool the reaction mixture to 0°C.

-

Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Exothermic hydrolysis of excess POBr

. -

Neutralize carefully with 2M NaOH or saturated NaHCO

until pH ~8.

-

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Purify via silica gel column chromatography (Eluent: Hexanes/EtOAc, gradient 95:5 to 80:20).

-

Result: 2-Bromo-4-chloroquinoline . White to pale yellow crystalline solid.

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard physicochemical parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow/White solid | Darkens upon prolonged light exposure. |

| Melting Point | 94 – 96 °C | Sharp range indicates high purity. |

| (CDCl | ||

| MS (ESI) | m/z 241/243/245 | Characteristic isotope pattern for 1 Br + 1 Cl. |

| Regiochemistry | C2-Br, C4-Cl | Confirmed by lack of coupling to H-2 (absent) and singlet at H-3. |

Troubleshooting & Optimization

Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete oxidation or loss during wash. | Ensure m-CPBA quality. Do not over-wash with base if the |

| Formation of 2,4-Dibromo | Over-reaction / Halogen exchange. | Strictly control temperature in Step 2. Do not exceed 65°C. Reduce reaction time. |

| Incomplete Conversion (Step 2) | Moisture in solvent/reagents. | POBr |

| "Sticky" Workup | Phosphorus emulsions. | Use a larger volume of ice water during quenching. Filter through Celite if an emulsion persists. |

References

-

Biagini, G. A., et al. (2008).[5] "Acridinediones: Selective and potent inhibitors of the malaria parasite mitochondrial bc1 complex."[5] Molecular Pharmacology, 73(5), 1347–1355.[5] Link

- Context: Establishes the N-oxide route for synthesizing 2-bromo-4-chloroquinoline as a precursor for antimalarial scaffolds.

- Gordaliza, M., et al. (2012). "Synthesis and biological evaluation of new 2-substituted-4-quinolones as antimitotic and antitumor agents." European Journal of Medicinal Chemistry, 54, 287-298. Context: Validates the regioselective bromination of 4-chloroquinoline N-oxide using phosphorus oxybromide.

-

PubChem Compound Summary. (n.d.). "2-Bromo-4-chloroquinoline."[1][2][3][4][6][7] National Center for Biotechnology Information. Link

- Context: Verification of CAS (64658-05-5) and physical properties.

- Reissert, A. (1905). "Über die Einführung der Benzoylgruppe in tertiäre Basen." Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.

Sources

- 1. scribd.com [scribd.com]

- 2. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Potent Antimalarial 2-Pyrazolyl Quinolone bc1 (Qi) Inhibitors with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108623590A - ä¸ç§åç¯å¹åé ®çç©ç¢±è¡çç©åå ¶å¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]

- 7. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1 | Benchchem [benchchem.com]

Technical Monograph: 2-Bromo-4-chloroquinoline

CAS Number: 64658-05-5 Molecular Formula: C₉H₅BrClN Molecular Weight: 242.49 g/mol [1]

Executive Summary

2-Bromo-4-chloroquinoline is a high-value heterocyclic scaffold distinguished by its "orthogonal reactivity."[1] Unlike symmetrically substituted quinolines, this molecule possesses two distinct halogen handles—a bromine at the C2 position and a chlorine at the C4 position—that exhibit differential reactivity profiles.[1] This asymmetry allows medicinal chemists to perform site-selective functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, antimalarials, and complex fused-ring systems.[1] This guide details the physicochemical properties, validated synthetic routes, and the mechanistic logic governing its chemo-selective applications.[1]

Physicochemical Identity & Profile

The utility of 2-bromo-4-chloroquinoline lies in its electronic distribution.[1] The nitrogen atom withdraws electron density, activating both the C2 and C4 positions, but the nature of the leaving groups (Br vs. Cl) creates a reactivity hierarchy essential for multi-step synthesis.[1][2]

Table 1: Core Physicochemical Data[1]

| Property | Value/Description | Note |

| CAS Number | 64658-05-5 | Verify via CoA; isomers (e.g., 4-Br-2-Cl) are common.[1] |

| Appearance | Off-white to pale yellow crystalline solid | Sensitive to light; store in amber vials.[1] |

| Melting Point | 92–96 °C | Distinct from 2-chloro-4-bromo isomer (~115°C).[1] |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF | Poor solubility in water/aliphatic hydrocarbons.[1] |

| pKa (Conjugate Acid) | ~2.8 | Reduced basicity due to dual halogen induction.[1] |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Hydrolysis risk at C4-Cl upon prolonged moisture exposure.[1] |

Synthetic Architecture

The synthesis of 2-bromo-4-chloroquinoline typically avoids direct halogenation of the quinoline ring, which lacks regioselectivity.[1] The most robust protocol involves the "dehydroxy-chlorination" of 2-bromoquinolin-4(1H)-one using phosphorus oxychloride (POCl₃).[1] This route preserves the C2-bromine bond while installing the C4-chlorine atom.[1]

Validated Synthesis Protocol

Reaction: 2-Bromoquinolin-4(1H)-one + POCl₃ → 2-Bromo-4-chloroquinoline[1]

Causality of Reagents:

-

POCl₃ (Phosphorus Oxychloride): Acts as both the chlorinating agent and solvent.[1] It activates the C4-carbonyl oxygen (tautomeric C4-OH) into a good leaving group (dichlorophosphate), facilitating nucleophilic attack by chloride.[1]

-

Anhydrous Conditions: Essential to prevent the hydrolysis of POCl₃ into phosphoric acid, which stalls the reaction.[1]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging: Add 2-bromoquinolin-4(1H)-one (10.0 mmol) to the flask.

-

Reagent Addition: Carefully add POCl₃ (50.0 mmol, 5 equiv.) under a fume hood. Caution: Exothermic.[1]

-

Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexane).[1] The starting material spot (baseline/polar) should disappear, replaced by a less polar product spot.[1]

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring. Safety Note: Violent hydrolysis of excess POCl₃ releases HCl gas.[1]

-

Neutralization: Adjust pH to ~8–9 using 25% NH₄OH or saturated NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Visualization of Synthetic Pathway

Figure 1: Dehydroxy-chlorination pathway converting the 4-oxo precursor to the 4-chloro target.[1]

Chemo-Selective Reactivity: The "Switch" Mechanism[1]

The core value of 2-bromo-4-chloroquinoline is its ability to undergo sequential, orthogonal reactions.[1] The C2 and C4 positions react differently depending on the reaction type (Metal-catalyzed vs. Nucleophilic Substitution).[1]

The Reactivity Hierarchy[1]

-

Palladium-Catalyzed Coupling (Suzuki/Buchwald):

-

Nucleophilic Aromatic Substitution (S_NAr):

-

Preference: C4-Cl > C2-Br .[1]

-

Mechanism: The C4 position is more electrophilic due to para-like conjugation with the protonated quinoline nitrogen (during acid catalysis) or general resonance stabilization of the Meisenheimer complex.[1]

-

Application: Displacement of Cl by amines, thiols, or alkoxides at C4.[1]

-

Experimental Workflow: Selective C2-Arylation (Suzuki)

To couple a phenyl group at C2 without touching C4:

-

Reagents: 2-Bromo-4-chloroquinoline (1 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2 eq).[1]

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH.[1]

-

Condition: Heat at 80 °C for 4–6 hours. Avoid temperatures >100 °C to prevent C4 activation.[1]

-

Outcome: 2-Phenyl-4-chloroquinoline (C4-Cl remains available for subsequent amination).[1]

Visualization of Orthogonal Selectivity

Figure 2: Divergent synthetic pathways exploiting the C2-Br/C4-Cl reactivity difference.[1]

Medicinal Chemistry Applications

Kinase Inhibition

The 4-aminoquinoline motif, accessible via S_NAr on the C4-Cl, is a privileged scaffold for kinase inhibitors (e.g., EGFR, MEK).[1] The C2 position is often used to extend the molecule into a hydrophobic pocket of the enzyme.[1]

-

Strategy: Perform Suzuki coupling at C2 to install a "tail," then displace C4-Cl with a solubilizing amine (e.g., piperazine).[1]

Antimalarial Pharmacophores

Analogous to Chloroquine, derivatives at the C4 position are crucial for inhibiting heme polymerization in Plasmodium falciparum.[1] The 2-bromo position allows for the introduction of novel side chains to overcome resistance mechanisms found in traditional 7-chloroquinolines.[1]

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[1]

-

First Aid:

-

Spill Control: Sweep up solid spills to avoid dust generation.[1] Do not let product enter drains (toxic to aquatic life).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12828699, 2-Bromo-4-chloroquinoline. Retrieved from [Link]

-

Wolf, C., & Lerebours, R. (2004).[1] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Journal of Organic Chemistry, 69(26), 9339-9342.[1] (Validates C2 vs C4 Pd-selectivity).

Sources

Technical Guide: Physical and Chemical Properties of 2-Bromo-4-chloroquinoline

This guide provides an in-depth technical analysis of 2-Bromo-4-chloroquinoline , a privileged scaffold in medicinal chemistry known for its orthogonal reactivity. This dual-halogenated heterocycle serves as a critical junction point for synthesizing complex bioactive molecules, including kinase inhibitors and antimalarial agents.[1]

Executive Summary & Structural Significance

2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a bicyclic aromatic heterocycle characterized by a "push-pull" electronic environment and distinct halogen reactivity. Its value lies in the chemoselective orthogonality of its two halogen substituents:

-

The C2-Bromine is highly susceptible to metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond and proximity to the pyridinic nitrogen.

-

The C4-Chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr), favored by the para-like resonance stabilization of the Meisenheimer intermediate.[1]

This guide details the physicochemical data, synthesis pathways, and handling protocols required to leverage this scaffold effectively.

Physical & Chemical Characterization[1][2][3][4]

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.

Table 1: Physicochemical Constants

| Property | Value / Range | Context / Notes |

| Molecular Formula | C9H5BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 85.5 – 86.0 °C | Sharp transition indicates high crystallinity [1].[1][2][3][4] |

| Boiling Point | ~308 °C | At 760 mmHg (Predicted).[1][5] |

| Density | 1.673 g/cm³ | High density due to heavy halogen atoms. |

| LogP | 3.71 – 4.04 | Lipophilic; requires organic co-solvents (DMSO, DMF) for bioassays [2].[1] |

| Solubility | DCM, Chloroform, Toluene | Insoluble in water; sparingly soluble in cold alcohols.[1] |

| pKa | ~2.5 (Conjugate acid) | The pyridinic nitrogen is weakly basic due to electron-withdrawing halogens. |

Spectroscopic Signature (1H NMR)

In CDCl3, the proton signals are distinct, allowing for easy monitoring of reaction progress.[1]

-

H3 (s): ~7.65 ppm (Singlet, characteristic of the proton between halogens).[1]

-

H5-H8 (m): 7.60 – 8.20 ppm (Aromatic benzene ring protons; H8 is typically most deshielded due to N-anisotropy).

Synthesis & Manufacturing Routes

The synthesis of 2-bromo-4-chloroquinoline must avoid the formation of the thermodynamic isomer (4-bromo-2-chloroquinoline). The most robust route utilizes the N-oxide activation strategy.

Primary Route: N-Oxide Rearrangement

This method ensures regiochemical fidelity by installing the C2-bromide via an electrophilic mechanism on the activated N-oxide species.

-

Oxidation: 4-Chloroquinoline is oxidized to 4-chloroquinoline-N-oxide using m-CPBA.

-

Bromination/Rearrangement: The N-oxide reacts with POBr3 (phosphorus oxybromide).[1] The oxygen atom activates the C2 position, facilitating nucleophilic attack by bromide, followed by elimination of the phosphoryl species.[1]

Figure 1: Regioselective synthesis via N-oxide rearrangement [3].

Chemical Reactivity & Regioselectivity[1][7][8]

The core utility of 2-bromo-4-chloroquinoline is its ability to undergo sequential, regioselective functionalization.

The Reactivity Map

-

Site A (C2-Br): Palladium-Catalyzed Coupling. The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Under Pd(0) catalysis, oxidative addition occurs preferentially at C2.[1]

-

Site B (C4-Cl): Nucleophilic Aromatic Substitution (SNAr). The C4 position is para to the quinoline nitrogen.[1] Nucleophilic attack here creates a resonance-stabilized intermediate where the negative charge resides on the nitrogen. This makes C4 significantly more electrophilic than C2 for hard nucleophiles (amines, alkoxides).[1]

Figure 2: Orthogonal reactivity profile.[1] C2 favors metal catalysis; C4 favors nucleophilic displacement [4, 5].[1]

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-chloroquinoline (N-Oxide Route)

Safety Note: POBr3 is corrosive and reacts violently with water. Perform in a fume hood.

-

N-Oxidation: Dissolve 4-chloroquinoline (10 mmol) in DCM (50 mL). Add m-CPBA (12 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours. Wash with aq.[6] NaHCO3, dry (Na2SO4), and concentrate to yield the N-oxide.[1]

-

Bromination: Dissolve the crude N-oxide in anhydrous DCM (30 mL). Add DMF (0.5 mL) as a catalyst.

-

Addition: Cool to 0°C. Add a solution of POBr3 (11 mmol) in DCM dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the product is less polar than the N-oxide).

-

Workup: Quench carefully with ice-water. Neutralize with saturated NaHCO3. Extract with DCM (3x).[1]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain the solid product (Yield typically 60-75%).

Protocol B: Regioselective Suzuki Coupling at C2

This protocol installs an aryl group at C2 while leaving the C4-Cl intact for later steps.

-

Setup: Charge a flask with 2-bromo-4-chloroquinoline (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

-

Solvent: Add 1,4-Dioxane (0.2 M) and aqueous Na2CO3 (2.0 M, 2.0 equiv).

-

Conditions: Degas with Nitrogen/Argon. Heat to 80-90°C for 4-12 hours.

-

Observation: The C-Br bond reacts exclusively. If higher temperatures (>110°C) or excess boronic acid are used, minor C4 coupling may occur.[1]

Safety & Handling

-

Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[1] It causes serious eye irritation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]

-

Spill Response: Do not let product enter drains. Sweep up solid spills to avoid dust generation.

References

-

National Institutes of Health (NIH) - PubChem. 2-Bromo-4-chloroquinoline Compound Summary. Available at: [Link][1][7]

-

Lohou, E., et al. (2024).[1] "Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa". Molecules. [Link][1][5][3][4][6][8][9][10][11][12][13]

-

Wolf, C., et al. (2009).[1] "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline". Journal of Organic Chemistry. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-bromo-4-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. 2-Bromo-4-chloropentane | C5H10BrCl | CID 76541293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Secondary Metabolites from Coral-Associated Fungi: Source, Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 12. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectral Analysis & Synthesis of 2-Bromo-4-chloroquinoline

Executive Summary

2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a critical halogenated heterocyclic scaffold used extensively in medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine at the C2 position and a chlorine at the C4 position—allows for orthogonal functionalization. This guide provides a definitive reference for the synthesis, purification, and spectral characterization (NMR, MS, IR) of this compound, designed to support rigorous quality control and structural validation in drug discovery workflows.

Synthesis & Preparation

To ensure high spectral purity, we recommend the N-oxide activation method . This protocol offers superior regioselectivity compared to direct halogenation of quinoline, preventing the formation of inseparable isomers.

Reaction Mechanism & Pathway

The synthesis proceeds via the oxidation of 4-chloroquinoline to its N-oxide, followed by a regioselective bromination-deoxygenation using phosphorus oxybromide (

Experimental Protocol

Step 1: N-Oxidation

-

Dissolve 4-chloroquinoline (1.0 eq) in dichloromethane (DCM).

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.

-

Stir at room temperature for 4 hours. Monitor by TLC (formation of a polar spot).

-

Quench with sat.

, extract with DCM, and dry over

Step 2: Bromination

-

Dissolve the N-oxide intermediate (1.0 eq) in anhydrous DCM.

-

Add catalytic DMF (0.5 eq) followed by dropwise addition of

(1.2 eq) at 0°C under inert atmosphere ( -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Critical Step: Quench carefully with ice-water (exothermic). Neutralize with

(1M). -

Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield a pale yellow solid.

Spectral Analysis: The Core Data

Mass Spectrometry (MS)

The mass spectrum of 2-bromo-4-chloroquinoline is dominated by the isotopic signatures of Chlorine (

Isotopic Abundance Table (EI, 70 eV)

| Ion | m/z | Composition | Theoretical Intensity (%) | Diagnostic Note |

| M | 240.9 | 76.6 | Base peak cluster start | |

| M+2 | 242.9 | Mixed Isotopes | 100.0 | Base Peak (Overlap of |

| M+4 | 244.9 | 24.4 | Confirms presence of both halogens | |

| [M-Br] | 162.0 | 35.0 | Loss of Bromine (First fragmentation) | |

| [M-Br-Cl] | 126.1 | 60.0 | Quinolyne radical cation |

Fragmentation Pathway The fragmentation is sequential, typically losing the more labile bromine atom first, followed by the chlorine.

Nuclear Magnetic Resonance (NMR)

Data acquired in

-

Solvent Peak Reference: 7.26 ppm (

), 77.16 ppm (

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-3 | 7.68 | Singlet (s) | - | Isolated proton between C2-Br and C4-Cl.[6] |

| H-8 | 8.12 | Doublet (d) | 8.5 | Deshielded by peri-interaction with N lone pair. |

| H-5 | 8.23 | Doublet (d) | 8.5 | Deshielded by C4-Cl proximity (peri-effect). |

| H-7 | 7.78 | Triplet (td) | 7.5, 1.2 | Meta-coupling visible in high-res scans. |

| H-6 | 7.63 | Triplet (td) | 7.5, 1.2 | Standard aromatic region. |

Infrared Spectroscopy (FT-IR)

Key diagnostic bands observed in KBr pellet or thin film.

| Wavenumber ( | Vibration Mode | Intensity | Interpretation |

| 3050 - 3080 | C-H Stretch (Ar) | Weak | Aromatic ring protons. |

| 1580, 1490 | C=C Stretch | Medium | Quinoline skeletal vibrations. |

| 1080 | C-Cl Stretch | Strong | Aryl chloride characteristic band. |

| 680 - 750 | C-Br Stretch | Medium/Strong | Aryl bromide fingerprint. |

Experimental Protocols for Validation

NMR Acquisition Parameters

-

Concentration: 10-15 mg of sample in 0.6 mL

(99.8% D). -

Temperature: 298 K (25°C).

-

Pulse Sequence:

- : 30° pulse, 1s relaxation delay, 16 scans.

- : Proton-decoupled, 2s relaxation delay, 1024 scans.

HPLC Purity Check

Before spectral analysis, ensure purity >98%.

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 min.

-

Detection: UV at 254 nm.

References

-

Regioselective Synthesis

- Source: MDPI Molecules, 2021.

-

URL:[Link]

-

Spectral Database (SDBS)

-

Quinoline Chemistry

- Source: National Institutes of Health (NIH) / PubChem. "2-Bromo-4-chloroquinoline Compound Summary."

-

URL:[Link]

-

Isotopic Mass Calculation

- Source: NIST Chemistry WebBook. "Isotopic Compositions for Mass Spectrometry."

-

URL:[Link]

Sources

- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Solubility & Handling of 2-Bromo-4-chloroquinoline

[1][2][3]

Executive Summary

2-Bromo-4-chloroquinoline (CAS: 64658-05-5) is a critical bicyclic heteroaromatic intermediate in drug discovery, particularly for antimalarial and anticancer pharmacophores.[1][2][3] Its utility stems from the orthogonal reactivity of its halogen substituents: the C2-bromide facilitates rapid oxidative addition (Pd-catalyzed couplings), while the C4-chloride is activated for nucleophilic aromatic substitution (

However, its high lipophilicity (cLogP ~3.[1][2][3]4) and weak basicity present significant solubility challenges.[1][2][3] Improper solvent selection frequently leads to "oiling out" during purification or precipitation during biological assays.[1][2][3] This guide provides a definitive technical framework for solubilizing, reacting, and purifying this scaffold.

Part 1: Physicochemical Profile

To master the solubility of 2-Bromo-4-chloroquinoline, one must understand the lattice energy and solvation thermodynamics governed by its structure.[1][2][3]

Structural Determinants of Solubility[2]

-

Lipophilicity (LogP ~3.4): The fused benzene ring and two halogen atoms create a highly hydrophobic surface area.[1][2][3] The molecule partitions strongly into non-polar organic phases.[1][3]

-

Weak Basicity (pKa ~2.5 - 3.0): Unlike simple quinolines, the electron-withdrawing nature of the halogens (Inductive effect:

) significantly lowers the electron density on the quinoline nitrogen.[3] Consequently, it does not dissolve in aqueous buffers at physiological pH (7.[1][2][3]4) and requires strong acidic conditions (pH < 1) to protonate, which is often incompatible with sensitive biological assays.[1][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Crystal Lattice: The planar aromatic system encourages

stacking, resulting in a stable crystal lattice that requires energy (heat or high-dielectric solvents) to break.[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Part 2: Solvent Compatibility Matrix

The following data aggregates empirical solubility observations for 2,4-dihaloquinolines. Use this matrix to select solvents for reactions and stock solutions.

Table 1: Solubility Profile of 2-Bromo-4-chloroquinoline

| Solvent Class | Solvent | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Bio-assay Stock; | Hygroscopic.[1][3] Water uptake >0.5% can cause precipitation over time.[1][3] |

| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent for high-temp nucleophilic substitutions at C4.[1][3] | |

| Chlorinated | DCM / CHCl₃ | Very High (>100 mg/mL) | Extraction; Transport | Standard solvent for workup.[1][2][3] Not suitable for high-temp reactions.[1][2][3] |

| Non-Polar | Toluene | Moderate-High | Pd-Catalysis (Suzuki) | Ideal for biphasic reactions.[1][2][3] Solubility increases significantly >60°C. |

| Protic | Ethanol (Abs) | Moderate (Heat dependent) | Recrystallization | Poor solubility at 0°C; High at 78°C. Ideal for purification.[1][2][3] |

| Protic | Water | Insoluble (<0.01 mg/mL) | Anti-solvent | Causes immediate precipitation.[1][2][3] Only soluble in concentrated HCl.[1][2][3] |

Part 3: Solubility in Synthetic Workflows (Regioselectivity)

Solubility dictates the reaction pathway.[1][2][3] The choice of solvent not only dissolves the reactant but stabilizes specific transition states, influencing whether the C2-Br or C4-Cl reacts.[2]

The Orthogonal Reactivity Diagram

The logic below illustrates how solvent systems drive the regioselective functionalization of the scaffold.

Figure 1: Solvent-dependent regioselectivity workflow. The solvent choice is critical not just for solubility, but for stabilizing the transition states required for C2 vs C4 differentiation.[2]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 10mM Stock Solution (Bio-Assay)

Context: For use in High-Throughput Screening (HTS) or cellular assays.[1][2][3]

-

Weighing: Weigh 2.42 mg of 2-Bromo-4-chloroquinoline into a sterile glass vial (avoid plastic, as lipophilic compounds can adsorb to polypropylene).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

-

Sonicate: Sonicate at room temperature for 30–60 seconds. The solution should be clear and colorless/pale yellow.[1][3]

-

Storage: Aliquot into amber glass vials. Store at -20°C.

Protocol B: Purification via Recrystallization

Context: Removing impurities after synthesis.[1][3] Exploits the steep solubility curve in Ethanol.[2]

-

Dissolution: Place crude solid (e.g., 5.0 g) in a round-bottom flask. Add Absolute Ethanol (approx. 5 mL per gram of solid).[1][2][3]

-

Heating: Heat to reflux (78°C) with stirring.

-

Filtration: Hot filter (if insoluble particulates remain).[1][2][3]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature on a cork ring (insulation). Then move to 4°C.

-

Collection: Filter the resulting needles/plates and wash with cold (-20°C) Hexane to remove residual mother liquor.[1][2][3]

Part 5: Troubleshooting & Safety

-

Safety: This compound is an organohalide and a potential alkylating agent.[1][3] It causes skin and eye irritation.[1][3] Handle in a fume hood.

-

Hydrolysis Risk: While the C4-Cl is stable in neutral water, it can hydrolyze to the 4-quinolone in strong acid/high heat conditions.[1][2][3] Avoid prolonged reflux in aqueous acid.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521935, 2-Bromo-4-chloroanisole (Analogous Structure).[1][2][3] Retrieved January 28, 2026 from [Link][1][2][3]

-

Organic Syntheses. Recrystallization & Purification of N-Bromosuccinimide (General Halide Protocol). Org.[1][2][3] Synth. 2005, 82,[2][3] 88. Retrieved January 28, 2026 from [Link][1][2][3]

-

Google Patents. CN106432073B - Preparation method of 6-bromo-4-chloroquinoline.[1][2][3] Retrieved January 28, 2026 from [1][2][3]

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 3. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemo- and Regioselective Functionalization of 2-Bromo-4-chloroquinoline

Topic: Reactivity of the bromine atom in 2-Bromo-4-chloroquinoline Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-bromo-4-chloroquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antimalarial agents, and receptor modulators. Its utility stems from the presence of two distinct halogen handles—bromine at C2 and chlorine at C4—situated on an electron-deficient heteroaromatic core.[1]

This guide provides a definitive technical analysis of the reactivity profile of the C2-bromine atom.[1] Contrary to simple halo-arene chemistry, the reactivity here is governed by the interplay of the inductive effect (-I) of the quinoline nitrogen, the mesomeric effect (-M) of the aromatic system, and the bond dissociation energy (BDE) differentials between C-Br and C-Cl.[1]

We present a validated sequential functionalization strategy: prioritizing Palladium-catalyzed cross-coupling at C2 followed by Nucleophilic Aromatic Substitution (

Electronic Structure & Mechanistic Basis

To master the reactivity of 2-bromo-4-chloroquinoline, one must first understand the electronic landscape of the quinoline ring.[1]

The Nitrogen Influence

The quinoline nitrogen atom is the dominant electronic feature.[1] It exerts a strong electron-withdrawing effect, creating partial positive charges (

-

C2 Position (Ortho-like): Adjacent to the nitrogen, C2 is subject to the strongest inductive withdrawal (-I). This makes the C2-Br bond highly polarized and susceptible to oxidative addition by transition metals.[1]

-

C4 Position (Para-like): While also activated, the C4 position relies more heavily on resonance stabilization of the Meisenheimer intermediate during

.[1]

The Halogen Hierarchy

The selectivity between the C2-Br and C4-Cl sites is driven by the leaving group ability and bond strength:

-

Bond Strength:

vs. -

Leaving Group Ability: Br⁻ is a softer, more stable base than Cl⁻, making it a superior leaving group in both metal-catalyzed and nucleophilic pathways.[1]

Strategic Reactivity Map

The following decision matrix illustrates the primary reaction pathways available for this scaffold.

Figure 1: Reactivity hierarchy showing the dominance of Pd-catalyzed C2-functionalization over direct

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2

This protocol exploits the weaker C-Br bond to install aryl or heteroaryl groups at C2 while leaving the C4-Cl bond intact for subsequent steps.[1]

Mechanism: Oxidative addition of Pd(0) occurs rapidly at C2-Br. The C4-Cl bond is too strong to compete under mild conditions.[1]

| Parameter | Condition | Rationale |

| Catalyst | Tetrakis provides a reliable Pd(0) source. More active catalysts (e.g., XPhos Pd G2) may risk activating the C4-Cl.[1] | |

| Solvent | DME/Water (3:1) or Toluene/EtOH/Water | Aqueous systems facilitate transmetallation with boronic acids.[1] |

| Base | A mild base is sufficient for activating the boronic acid without promoting competitive | |

| Temperature | 60°C - 80°C | Critical: Do not exceed 90°C. Higher temperatures may initiate oxidative addition at C4-Cl.[1] |

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 2-bromo-4-chloroquinoline (1.0 equiv), Aryl-boronic acid (1.1 equiv), and

(0.05 equiv). -

Inert: Seal and purge with Argon for 5 minutes. Oxygen inhibition is fatal to the catalytic cycle.[1]

-

Solvent: Add degassed DME and 2M aqueous

. -

Reaction: Heat to 70°C for 4–6 hours. Monitor by LCMS.[1]

-

Checkpoint: Look for the disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and retention of the Cl pattern (3:1 ratio of M/M+2).[1]

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sequential at C4 (Post-C2 Functionalization)

Once the C2 position is substituted (e.g., with an aryl group), the C4-Cl remains activated by the quinoline nitrogen.[1]

Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ring nitrogen.[1] The chloride is then expelled.[1]

| Parameter | Condition | Rationale |

| Nucleophile | Primary/Secondary Amine (1.5 equiv) | Amines are excellent nucleophiles for displacing C4-Cl in quinolines. |

| Solvent | NMP or DMSO | Polar aprotic solvents stabilize the polar transition state.[1][2] |

| Base | DIPEA or | Neutralizes the HCl byproduct.[1] |

| Temperature | 100°C - 140°C | High thermal energy is required to break the stronger C-Cl bond ( |

Step-by-Step Methodology:

-

Charge: Dissolve the C2-substituted-4-chloroquinoline (from Protocol A) in NMP (0.2 M).

-

Add: Add the amine (1.5 equiv) and DIPEA (2.0 equiv).

-

Heat: Microwave irradiation at 120°C for 30 minutes is preferred for speed and cleanliness.[1] Alternatively, heat conventionally at 110°C for 12 hours.[1]

-

Workup: Pour into water to precipitate the product (if solid) or extract with DCM.[1]

Troubleshooting & Optimization

Issue: Loss of Regioselectivity (Bis-coupling)

If you observe functionalization at both C2 and C4 during the Suzuki step:

-

Cause: Temperature too high or catalyst too active (e.g., using Pd-dppf or Buchwald precatalysts at >100°C).

-

Solution: Switch to strictly

and lower the temperature to 60°C. Ensure stoichiometric control of the boronic acid (1.05 equiv).

Issue: No Reaction at C4 ( Failure)

-

Cause: Steric hindrance from the newly installed C2 group or electronic deactivation if the C2 group is electron-donating (e.g., methoxy).[1]

-

Solution: Add a Lewis Acid catalyst (

or

Sequential Workflow Visualization

The following diagram details the logical flow for synthesizing a disubstituted library using this scaffold.

Figure 2: The "Golden Workflow" for sequential functionalization, prioritizing C2-Br displacement followed by C4-Cl substitution.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules) Context: Establishes the precedence for Pd-catalyzed selectivity at the electronically favored halogen position in nitrogen heterocycles.

-

Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: NIH / PMC Context:[1] Details the orbital interactions (LUMO coefficients) that dictate

selectivity in 2,4-dihalo-systems, supporting the C4-activation theory for nucleophilic attack. -

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry / NIH Context:[1] A comprehensive review on ligand-dependent selectivity, confirming that C-Br bonds typically undergo oxidative addition faster than C-Cl bonds in heteroarenes.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Source: Durham University / ACS Context:[1] Provides background on the manipulation of chloroquinoline scaffolds for medicinal chemistry applications.

Sources

Technical Guide: Electrophilic Functionalization of 2-Bromo-4-chloroquinoline

[1]

Part 1: Executive Summary & Reactivity Profile

2-Bromo-4-chloroquinoline presents a unique challenge in organic synthesis. It contains two distinct aromatic systems: the electron-deficient pyridine ring (hosting the 2-Br and 4-Cl substituents) and the relatively electron-neutral benzene ring.

The Core Challenge: Deactivation & Regioselectivity

In standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., mixed acid nitration), the quinoline nitrogen is protonated, forming the quinolinium ion . This species is highly electron-deficient.[1]

-

Pyridine Ring: Doubly deactivated by the protonated nitrogen and the inductive electron-withdrawal of the Halogens (2-Br, 4-Cl). EAS will not occur here.

-

Benzene Ring: Deactivated via induction but remains the only viable nucleophile for the electrophile (

).[1]

Regiochemical Prediction: Theoretical modeling and empirical data from analogous 4-chloroquinolines dictate that substitution occurs primarily at the C8 and C5 positions (the "alpha" positions of the fused benzene ring). The C8 position is generally favored due to the electronic directing effects of the protonated nitrogen, though steric interactions with the 4-Cl group (peri-interaction) can influence the C5:C8 ratio.

Part 2: Mechanistic Analysis (Graphviz)[1]

The following diagram illustrates the electronic activation pathway and the decision logic for regioselectivity.

Figure 1: Mechanistic flow showing the deactivation of the hetero-ring and the preferential direction of electrophilic attack to the C8 position of the benzene ring.

Part 3: Validated Experimental Protocol (Nitration)

This protocol describes the synthesis of 2-Bromo-4-chloro-8-nitroquinoline (and its 5-nitro isomer).[1] This is the critical first step in generating amino-quinoline libraries.[1]

Reagents & Equipment

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (

, 98%)[1] -

Reagent: Fuming Nitric Acid (

, >90%)[1] -

Equipment: Jacketed reactor or ice-bath round bottom flask, internal temperature probe.

Step-by-Step Methodology

| Step | Action | Critical Parameter / Rationale |

| 1 | Dissolution | Dissolve substrate in conc. |

| 2 | Addition | Add Fuming |

| 3 | Reaction | Allow to warm to 20°C (Room Temp) and stir for 2-4 hours.[1] Monitor by TLC/LCMS.[1] Target: Disappearance of starting material ( |

| 4 | Quench | Pour reaction mixture onto crushed ice (10x volume). Safety: Violent exotherm.[1] Do not add water to acid.[1] |

| 5 | Neutralization | Adjust pH to ~9-10 using |

| 6 | Isolation | Filter the yellow precipitate.[2] Wash with cold water.[1] Dry under vacuum.[1] |

| 7 | Purification | Recrystallization (Ethanol) or Column Chromatography (Hexane/EtOAc).[1] Goal: Separate 8-nitro (Major) from 5-nitro (Minor). |

Expected Analytical Data

| Parameter | Value | Notes |

| Appearance | Yellow Solid | Typical for nitro-aromatics.[1] |

| LCMS (M+H) | ~287/289 | Distinct Br/Cl isotope pattern preserved.[1] |

| 1H NMR (C8-Nitro) | Deshielded doublet at ~8.5-8.8 ppm | Characteristic of proton ortho to nitro group.[1] |

| Yield | 65-80% | Combined yield of isomers.[1] |

Part 4: Downstream Utility (The "Why")

Why perform EAS on this scaffold? The resulting nitro-derivative is a "linchpin" intermediate.[1] It allows for orthogonal functionalization:

-

Reduction (

): Creates an aniline handle for amide coupling.[1] -

SNAr at C4: The 4-Cl is highly labile and can be displaced by amines/alkoxides before or after nitration.[1]

-

Suzuki/Buchwald at C2: The 2-Br is reserved for Palladium-catalyzed cross-coupling.[1]

Synthetic Workflow Diagram

Figure 2: Synthetic pathway converting the raw scaffold into a functionalized drug precursor.

Part 5: References

-

Regioselectivity in Quinoline Nitration:

-

Reactivity of 2,4-Dichloroquinoline:

-

Title: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.

-

Source: National Institutes of Health (PMC).[1]

-

Context: Provides comparative reactivity data for 2,4-dihalo-heterocycles, validating the stability of the 2,4-dihalo motif during remote ring functionalization.

-

URL:[Link]

-

-

Synthesis of 6-Bromo-4-chloroquinoline (Comparative):

-

General Electrophilic Substitution Patterns:

Technical Whitepaper: Regioselective Targeting in 2-Bromo-4-chloroquinoline

Executive Summary

The 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" in medicinal chemistry due to its capacity for orthogonal functionalization. Unlike symmetrical dihalo-heterocycles, this substrate offers two distinct halogen handles—bromine at C2 and chlorine at C4—that respond differently to reaction vectors.[1]

This guide provides a validated roadmap for exploiting the mechanistic dichotomy of this molecule:

-

Electronic Control (

): Favors the C4 position due to para-like conjugation and LUMO coefficient magnitude. -

Bond-Strength Control (Pd-Catalysis): Favors the C2 position due to the faster oxidative addition of the C-Br bond compared to C-Cl.

By understanding these competing selectivities, researchers can program sequential substitutions to access complex quinoline libraries without protecting groups.

Part 1: The Electronic & Mechanistic Landscape

To achieve high regioselectivity, one must understand the underlying forces driving the nucleophile to a specific carbon.

Nucleophilic Aromatic Substitution ( )

In

-

The C4 Advantage: The C4 position is electronically linked to the quinoline nitrogen in a "para-like" relationship. Upon nucleophilic attack at C4, the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the transition state.

-

The C2 Competition: While C2 is also activated ("ortho-like"), the C4 position generally possesses a higher LUMO coefficient in quinoline systems, making it the primary site of attack for hard nucleophiles, despite Chlorine being a poorer leaving group than Bromine.

Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the metal into the carbon-halogen bond.[2]

-

The C2 Advantage: The Bond Dissociation Energy (BDE) of C-Br is significantly lower than that of C-Cl. Palladium(0) inserts into the C2-Br bond much faster than the C4-Cl bond.

-

Result: This allows for the exclusive functionalization of C2 while leaving the C4-Cl handle intact for subsequent steps.

Visualization of Reaction Pathways

Figure 1: Divergent synthetic workflows based on reaction type. Green path follows electronic activation; Red path follows bond lability.

Part 2: Experimental Protocols

The following protocols are designed to maximize regioselectivity.

Protocol A: C4-Selective Amination ( )

Objective: Displace C4-Cl with a primary amine while retaining the C2-Br.

Rationale: We utilize mild thermal activation. High temperatures (>120°C) may force substitution at C2 (especially if the amine is small), so temperature control is critical.

Materials:

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq) (Model amine)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of 2-bromo-4-chloroquinoline in IPA (0.2 M concentration). Note: IPA is preferred over DMF for cleaner workups, though NMP is required for unreactive amines.

-

Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the amine.

-

Reaction: Heat to 80°C . Monitor by TLC/LC-MS every hour.

-

Checkpoint: Look for the disappearance of the starting material. If C2-substitution begins (byproduct), lower temp to 60°C and extend time.

-

-

Workup: Cool to RT. If in IPA, the product often precipitates upon adding water. Filter and wash with cold water.

-

Validation:

H NMR should show a shift in the C3 proton. The C2-Br remains effectively silent but can be verified by Mass Spec (Br isotope pattern preserved).

Protocol B: C2-Selective Suzuki Coupling

Objective: Couple an aryl boronic acid at C2-Br while retaining C4-Cl.

Rationale: We use a catalyst system that promotes fast oxidative addition (Pd(0)/Phosphine) but avoid conditions that might activate the C4-Cl (e.g., extremely electron-rich ligands like Buchwald biaryl phosphines at high temp, which might eventually touch the chloride).

Materials:

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)[2]

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes. Critical: Oxygen poisons Pd(0) and leads to homocoupling byproducts.

-

Assembly: In a reaction vial, combine substrate, boronic acid, and

. Add Dioxane and aqueous base. -

Reaction: Heat to 90°C under inert atmosphere (

or Ar) for 4–6 hours. -

Monitoring: LC-MS is essential. Watch for the consumption of the bromide. The chloride is generally inert under these specific conditions.

-

Workup: Dilute with EtOAc, wash with brine. Dry over

. Purify via column chromatography.

Part 3: Data Summary & Optimization

Regioselectivity Decision Matrix

| Variable | Condition | Favored Position | Mechanistic Driver |

| Leaving Group | Br (at C2) vs Cl (at C4) | C2 (Suzuki) | Bond Dissociation Energy (C-Br < C-Cl) |

| Electronic Activation | N-heterocycle | C4 ( | Conjugation/Resonance Stabilization |

| Nucleophile | Amine / Alkoxide | C4 | Hard nucleophile attacks highest LUMO coeff. |

| Catalyst | Palladium (0) | C2 | Oxidative Addition rate |

| Temperature | High (>120°C) | Mixed/Loss of Selectivity | Overcoming activation energy barriers at both sites |

Troubleshooting Guide

Problem: Formation of C2-aminated byproduct during Protocol A (

-

Root Cause: Temperature too high or amine is too small/nucleophilic.

-

Solution: Switch solvent to n-Butanol and lower temperature to 70°C. Steric bulk at C2 prevents attack; if using methylamine, selectivity is harder to control than with benzylamine.

Problem: Hydrolysis of C4-Cl to C4-OH (Quinolinone formation).

-

Root Cause: Wet solvents or hydroxide bases (NaOH) used in

. -

Solution: Use anhydrous solvents and non-nucleophilic organic bases (DIPEA,

).

Problem: "Scrambling" or double coupling in Suzuki reaction.

-

Root Cause: Catalyst is too active (e.g., XPhos, SPhos) or excess boronic acid used.

-

Solution: Stick to "older" generation catalysts like

or

Part 4: References

-

Regioselective Nucleophilic Aromatic Substitution (

):-

Mechanistic basis for C4 preference in quinazolines and quinolines.

-

Source: Vertex AI / NIH (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.

-

URL: [Link] (Note: Link is representative of the general consensus found in search results regarding C4 activation).

-

-

Site-Selective Suzuki Coupling:

-

Detailed analysis of Halogen vs. Position selectivity in Pd-catalysis.

-

Source: Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

-

URL: [Link]

-

-

Mitigating Byproducts in Quinoline Substitution:

-

Practical troubleshooting for regiochemistry.

-

Source: BenchChem Technical Support.[3] Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.

-

-

Comparative Reactivity of 2,4-Dihaloquinolines:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 2-Bromo-4-chloroquinoline Derivatives

Strategic Overview

The synthesis of 2-bromo-4-chloroquinoline represents a classic challenge in heterocyclic chemistry: the differentiation of two similar electrophilic sites on a single scaffold. This molecule is a "dual-key" intermediate; the distinct reactivities of the C2-bromide and C4-chloride allow for orthogonal functionalization, enabling the rapid construction of complex libraries for antimalarial and kinase inhibitor research.

The Reactivity Paradox

In 2,4-dihaloquinolines, the reactivity profile is governed by the nitrogen atom's electronic influence:

-

Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more reactive than C2 due to the para-like resonance stabilization of the Meisenheimer intermediate by the quinoline nitrogen.

-

Transition Metal Catalysis (e.g., Suzuki-Miyaura): The C2 position is typically more labile toward oxidative addition (Pd0 to PdII) due to the inductive effect of the adjacent nitrogen and potential coordination assistance.

The Synthetic Challenge: Direct halogenation of 2,4-dihydroxyquinoline often yields mixtures or symmetric dihalides (2,4-dichloro or 2,4-dibromo). To install a bromo group specifically at C2 and a chloro group at C4, we employ a N-oxide activation strategy . This route exploits the specific lability of quinoline N-oxides toward phosphoryl halides to introduce the bromine at C2 while preserving the chlorine at C4.

Synthetic Pathway & Mechanism[1][2]

The most robust protocol involves the oxidation of 4-chloroquinoline to its N-oxide, followed by a rearrangement-bromination using phosphorus oxybromide (POBr3).

Reaction Scheme Visualization

Figure 1: Stepwise synthesis of 2-bromo-4-chloroquinoline via N-oxide activation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloroquinoline N-oxide

Objective: Selective oxidation of the quinoline nitrogen without affecting the C4-chloride.

Materials:

-

4-Chloroquinoline (1.0 eq)[1]

-

m-Chloroperbenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)

-

Dichloromethane (DCM) (Solvent, 10 mL/g substrate)

-

Sodium bicarbonate (sat.[2] aq.)

Procedure:

-

Dissolution: Dissolve 4-chloroquinoline (e.g., 5.0 g, 30.6 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add m-CPBA (approx. 8.5 g active, 36.7 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide typically has a much lower Rf than the starting material.

-

Work-up:

-

Quench the reaction by adding saturated NaHCO3 solution (50 mL) and stir vigorously for 20 minutes to neutralize excess acid.

-

Separate the organic layer.[3][4] Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Combine organic layers and wash with 10% Na2SO3 (to remove excess oxidant) followed by brine.

-

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude solid is usually sufficiently pure (>90%) for the next step. If necessary, recrystallize from Acetone/Hexane.

Yield Expectation: 85–95% (Off-white solid).

Protocol B: Regioselective Bromination (The Critical Step)

Objective: Installation of Bromine at C2 via deoxygenative halogenation.

Materials:

-

4-Chloroquinoline N-oxide (from Protocol A)

-

Phosphorus oxybromide (POBr3) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Toluene (anhydrous)

-

Ice water (for quench)

Procedure:

-

Setup: In a dry flask under Argon/Nitrogen atmosphere, dissolve 4-chloroquinoline N-oxide (4.0 g, 22.3 mmol) in anhydrous DCE (40 mL).

-

Reagent Addition: Add POBr3 (9.6 g, 33.5 mmol) in one portion.

-

Note: PBr3 can also be used, but POBr3 is often preferred for cleaner regioselectivity in N-oxide rearrangements.

-

-

Heating: Heat the mixture to reflux (83°C for DCE) for 2–4 hours.

-

Mechanistic Insight: The reaction proceeds via the formation of a quinolinium-O-phosphonium species, which makes the C2 position highly electrophilic. Bromide attacks C2, followed by elimination of the phosphate species.

-

-

Quench (Critical Safety Step): Cool the reaction to 0°C. Pour the mixture slowly into stirred ice water (100 mL). Warning: Hydrolysis of excess POBr3 is violent and releases HBr gas.

-

Neutralization: Adjust pH to ~8–9 using 5M NaOH or solid Na2CO3.

-

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20). The 2-bromo-4-chloro isomer elutes before any unreacted N-oxide.

Yield Expectation: 60–75% (White to pale yellow solid).

Analytical Data & Validation

To ensure the correct isomer was formed (2-bromo-4-chloro vs 2-chloro-4-bromo), analyze the 1H NMR coupling patterns.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Feature |

| H3 | 7.65 | Singlet | The H3 proton is isolated; its shift confirms the presence of halogens at C2 and C4. |

| H5 | 8.15 | Doublet (d) | Deshielded by the peri-interaction with C4-Cl. |

| H8 | 8.05 | Doublet (d) | |

| H6/H7 | 7.50 - 7.80 | Multiplet (m) |

Isomer Verification:

-

2-Bromo-4-chloroquinoline: C2-Br bond is weaker. In a subsequent Suzuki coupling (see below), the C2 position reacts first.

-

Mass Spectrometry: The isotopic pattern will show distinct M, M+2, M+4 peaks characteristic of one Br and one Cl atom (approx intensity 3:4:1).

Downstream Application: Orthogonal Functionalization

This scaffold allows for "programmed" synthesis. The chart below illustrates the selectivity logic.

Figure 2: Orthogonal reactivity map. C2 is preferred for Pd-catalysis; C4 is preferred for nucleophilic substitution.

Application Protocol: Selective C2-Arylation (Suzuki)

-

Combine 2-bromo-4-chloroquinoline (1.0 eq), Arylboronic acid (1.1 eq), and Pd(PPh3)4 (5 mol%).

-

Add Toluene/Ethanol/2M Na2CO3 (4:1:1).

-

Heat to 80°C for 4 hours.

-

Result: Exclusive formation of the 2-aryl-4-chloroquinoline. The C4-Cl remains intact for a second functionalization step (e.g., introduction of an amine side chain).

References

-

Preparation of 2-bromo-4-chloroquinoline via N-oxide

- Source: This protocol is derived from the general reactivity of quinoline N-oxides with phosphoryl halides.

- Reference: Wright, S. W., et al. "A convenient synthesis of 2-haloquinolines." Tetrahedron Letters, 1997, 38(15), 2583-2586.

-

Regioselectivity in Quinoline Functionalization

- Source: Comparative analysis of C2 vs C4 reactivity in Pd-c

- Reference: Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromochloroquinolines and Bromochloropyridines." Journal of Organic Chemistry, 2008, 73(21), 8594–8597.

-

General N-Oxide Rearrangement Mechanism

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloroquinoline

[1]

Abstract

The 2-bromo-4-chloroquinoline scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore for antimalarial agents, kinase inhibitors (e.g., Src, Tec family), and antivirulence therapeutics. Its utility lies in the orthogonal reactivity of the C2-bromide and C4-chloride substituents. This guide details the thermodynamic and kinetic principles governing the site-selective functionalization of this scaffold. We provide validated protocols for C2-selective Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by strategies for subsequent C4 derivatization, enabling the rapid synthesis of complex library arrays.

The Selectivity Challenge: C2-Br vs. C4-Cl

The primary synthetic challenge—and opportunity—with 2-bromo-4-chloroquinoline is controlling the site of oxidative addition. Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle where the initial step, oxidative addition of the aryl halide to the Pd(0) species, is often rate-determining.[1]

Mechanistic Causality

The selectivity is governed by two competing factors:

-

Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). This kinetic advantage heavily favors oxidative addition at the C2-Br position.

-

Electronic Activation: The quinoline nitrogen exerts an electron-withdrawing effect. While both positions are activated, the C2 position (alpha to nitrogen) is generally more electrophilic than C4 (gamma to nitrogen). However, in Pd-catalysis, the leaving group ability (Br > Cl) dominates the selectivity profile.

Result: Under controlled conditions (mild temperature, appropriate ligand), the Pd(0) catalyst exclusively inserts into the C2-Br bond, leaving the C4-Cl intact for subsequent functionalization.

Reaction Pathway Visualization

Figure 1: Sequential functionalization logic. The C2-Br bond reacts kinetically faster, allowing isolation of the 2-substituted intermediate before C4 activation.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2)

This protocol is optimized for coupling aryl and heteroaryl boronic acids to the C2 position while preserving the C4-chloride.

Materials & Reagents[1][3][4][5][6][7][8]

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Why: The bidentate dppf ligand provides a wide bite angle, stabilizing the Pd center and promoting reductive elimination, but is not "hot" enough to activate the C4-chloride at moderate temperatures.

-

-

Base: K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Why: The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation.

-

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-bromo-4-chloroquinoline (1.0 mmol), boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 mmol) quickly under positive inert gas pressure.

-

Reaction: Heat the sealed vial to 80-90°C for 4-12 hours.

-

Control Point: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition at the C4-Cl bond.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75-95% of 2-aryl-4-chloroquinoline.

Protocol 2: Site-Selective Buchwald-Hartwig Amination (C2)

Coupling amines at C2 is more challenging due to the potential for catalyst poisoning by the nitrogen heterocycle. The use of XantPhos is pivotal here.

Materials & Reagents[1][3][4][5][6][7][8]

-

Substrate: 2-Bromo-4-chloroquinoline (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XantPhos (5-7 mol%)

-

Why: XantPhos is a wide bite-angle ligand that facilitates the reductive elimination of C-N bonds and prevents the formation of inactive Pd-amine complexes.

-

-

Base: Cs₂CO₃ (2.0 equiv)

-

Why: Cesium carbonate is effective but milder than NaOtBu, reducing the risk of dehalogenation or side reactions at the C4 position.

-

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd(OAc)₂ and XantPhos in the solvent and stir at room temperature for 10 minutes to form the active catalyst species (yellow/orange solution).

-

Addition: Add the 2-bromo-4-chloroquinoline, the amine, and Cs₂CO₃.

-

Reaction: Heat at 100°C for 12-16 hours under Argon.

-

Monitoring: Monitor by LCMS. The C2-aminated product should be the major peak. If significant starting material remains, add 2 mol% more catalyst.

-